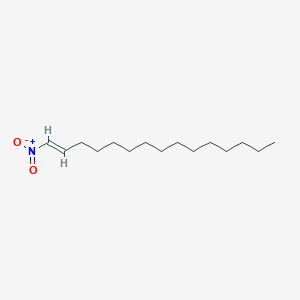

(1E)-1-Nitro-1-pentadecene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53520-53-9 |

|---|---|

Molecular Formula |

C15H29NO2 |

Molecular Weight |

255.40 g/mol |

IUPAC Name |

(E)-1-nitropentadec-1-ene |

InChI |

InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3/b15-14+ |

InChI Key |

VXUKZOXLZJQOHU-CCEZHUSRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[N+](=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCC=C[N+](=O)[O-] |

Origin of Product |

United States |

Biochemical Pathways and Biosynthetic Mechanisms

Endogenous Production and Discovery in Biological Systems

The discovery of (1E)-1-Nitro-1-pentadecene marked a pivotal moment in understanding the chemical ecology of insects, revealing a novel class of defensive compounds.

Nitro compounds are relatively rare in nature, but their presence in insects serves as a potent defensive mechanism wikipedia.org. The first insect-produced nitro compound to be described was this compound in 1974 nih.gov. This discovery opened a new area of research into the biosynthesis and function of such unique natural products in insect societies. It is recognized as a powerful, lipophilic contact poison utilized by soldiers of the termite genus Prorhinotermes nih.gov.

This compound is the predominant component of the defensive secretions in soldiers of several termite species within the Prorhinotermes genus researchgate.net. Gas chromatography-mass spectrometry analyses have quantified its abundance, revealing it as the major component in the frontal glands of these termites researchgate.net. The concentration varies between species, indicating species-specific quantitative differences in their chemical arsenal (B13267) researchgate.net.

Along with the primary compound, smaller amounts of other 1-nitroalkenes, such as those with 13, 14, 16, and 17 carbon chains, and two nitrodienes (C15 and C17) have also been detected in these species researchgate.net.

Table 1: Abundance of this compound in Prorhinotermes Soldier Termites

| Species | Mean Abundance per Soldier (μg) |

| Prorhinotermes canalifrons | 152 |

| Prorhinotermes inopinatus | 207 |

| Prorhinotermes simplex | 293 |

Data sourced from Piskorski et al. (2007) researchgate.net

The defensive secretion containing this compound is produced and stored in a specialized exocrine gland known as the frontal gland researchgate.netresearchgate.netnih.gov. This gland is a unique chemical defense tool found in advanced termite families researchgate.net. In Prorhinotermes soldiers, the frontal gland opens through a small pore on the head called a fontanelle, from which the clear, toxic secretion is emitted when the termite is threatened ufl.eduformiculture.com. The gland's reservoir can be extensive, in some cases ending in the seventh abdominal segment researchgate.net.

Precursor Incorporation and Metabolic Tracing Studies

For decades after its discovery, the biosynthesis of this compound remained unknown nih.gov. Recent metabolic tracing studies have successfully identified its molecular building blocks and shed light on its metabolic pathway.

Research has confirmed that the biosynthesis of this compound in Prorhinotermes soldiers originates from the condensation of an amino acid with a fatty acid nih.gov. Specifically, the termite utilizes either Glycine (B1666218) or L-Serine as the amino acid precursor and Tetradecanoic Acid (also known as myristic acid) as the fatty acid precursor nih.gov. This finding suggests a biosynthetic pathway that is analogous to the formation of sphinganine, a key intermediate in the synthesis of sphingolipids nih.gov.

The elucidation of this biosynthetic pathway was made possible through in vivo experiments using isotopically labeled precursors nih.gov. Hydrogen isotope labeling, including with deuterium (B1214612), is a powerful tool for understanding biological processes because it allows for the direct tagging of a molecule with minimal changes to its chemical structure or biological activity nih.gov.

In these studies, researchers fed Prorhinotermes soldiers putative precursors that were labeled with radioisotopes or stable isotopes like deuterium nih.gov. By tracing the incorporation of these labels into the final this compound molecule, scientists were able to definitively show that Glycine, L-Serine, and Tetradecanoic Acid are the foundational precursors for this potent defensive compound nih.gov.

Synthetic Strategies and Chemical Derivatization

Laboratory Synthesis Methodologies

The creation of (1E)-1-nitro-1-pentadecene in a laboratory setting can be approached through several strategic routes. While direct synthesis methods are continually being refined, analogous synthetic pathways for similar long-chain nitroalkenes provide valuable insights. These methods include cross-metathesis reactions, palladium-catalyzed couplings, and the application of Horner-Wadsworth-Emmons chemistry.

Analogous Synthetic Routes to Related Nitroalkenes (e.g., (E)-1-Nitroheptadec-1-ene)

The synthesis of related long-chain nitroalkenes, such as (E)-1-nitroheptadec-1-ene, often involves multi-step processes. A common approach is the Henry reaction (nitroaldol reaction), which is a classic and versatile method for forming β-nitroalcohols. These intermediates can then be converted into nitroalkenes. researchgate.net Various catalytic systems, including chiral catalysts, have been employed to control the stereochemistry of this reaction.

Another relevant method involves the elimination of HBr from precursor molecules. For instance, the synthesis of 2-phenyl-1-bromo-1-nitroethene is achieved through the elimination of HBr. sci-rad.com Similarly, the synthesis of 3,3,3-trichloro-1-bromo-1-nitroprop-1-ene is carried out at room temperature in the presence of a picoline catalyst. sci-rad.com Elimination of HCl from saturated chloro-nitro compounds is also a viable route for preparing certain 2-EWG-1-nitroethenes. sci-rad.com

Application of Cross-Metathesis Reactions Utilizing 1-Pentadecene (B78149)

Cross-metathesis (CM) has emerged as a powerful tool for the synthesis of functionalized nitroalkenes. nih.govorganic-chemistry.org This reaction, often catalyzed by ruthenium complexes like Grubbs' catalysts, involves the transalkylidenation of two different terminal alkenes, resulting in the formation of a new carbon-carbon double bond. organic-chemistry.org Specifically, the reaction between 1-pentadecene and a suitable nitro-containing alkene under CM conditions can theoretically yield this compound.

Research has demonstrated the successful synthesis of various highly functionalized nitroalkenes using this methodology, highlighting its potential for preparing compounds that are otherwise difficult to access. nih.govorganic-chemistry.org The reaction is driven by the release of a volatile byproduct, typically ethylene. illinois.edu While statistical mixtures of products can form, careful selection of substrates and catalysts can lead to high yields and selectivity for the desired cross-coupled product. organic-chemistry.org This approach is advantageous due to its tolerance of various functional groups, which can reduce the need for protection and deprotection steps. illinois.edu

| Reaction Type | Catalyst | Reactants | Potential Product |

| Cross-Metathesis | Grubbs' Catalyst | 1-Pentadecene, Nitro-alkene | This compound |

Palladium-Catalyzed Coupling Reactions in Related Compound Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. libretexts.orglibretexts.org While direct palladium-catalyzed synthesis of this compound is not extensively documented, the principles of these reactions are applicable to the synthesis of its precursors or related structures.

Reactions such as the Suzuki-Miyaura coupling, Stille reaction, and Heck reaction have been instrumental in constructing complex organic molecules. libretexts.orglibretexts.org For instance, a Suzuki coupling could potentially be used to couple a boronic acid derivative of a pentadecene chain with a nitro-containing vinyl halide. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Recent advancements have even extended the scope of palladium catalysis to include the cross-coupling of nitroarenes, where the nitro group itself acts as a leaving group. acs.orgnih.gov This demonstrates the evolving versatility of palladium catalysts and suggests potential for future applications in nitroalkene synthesis.

Horner-Wadsworth-Emmons Chemistry in Alkene Precursor Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-alkenes. nrochemistry.comwikipedia.org This reaction involves the olefination of aldehydes or ketones with stabilized phosphonate (B1237965) carbanions. nrochemistry.comwikipedia.org

In the context of synthesizing precursors to this compound, the HWE reaction could be employed to construct the C15 alkene backbone. For example, an appropriate aldehyde could react with a phosphonate ylide to form a long-chain α,β-unsaturated ester, which could then be further functionalized to introduce the nitro group. The HWE reaction is known for its reliability and its ability to be used in the synthesis of complex molecules and natural products. researchgate.netconicet.gov.ar The reaction mechanism begins with the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the carbonyl compound. wikipedia.orgyoutube.com

| Reaction | Reactants | Key Feature |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Stabilized Phosphonate Carbanion | Stereoselective formation of (E)-alkenes |

This compound as a Synthetic Intermediate

The electron-withdrawing nature of the nitro group makes the double bond of this compound highly susceptible to nucleophilic attack, rendering it a valuable intermediate in various organic transformations.

Utility in Michael Addition Reactions

This compound can act as a Michael acceptor in Michael addition reactions. wikipedia.org This reaction involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound. wikipedia.org The nitro group strongly activates the alkene for this type of addition.

A wide range of nucleophiles, including enolates, amines, and thiols, can be used as Michael donors. The addition of a carbon nucleophile, such as an enolate derived from a β-dicarbonyl compound, to this compound would result in the formation of a new carbon-carbon bond and a 1,5-dicarbonyl compound after subsequent transformation of the nitro group. youtube.comyoutube.com This reaction is a powerful tool for carbon chain elongation and the construction of complex molecular frameworks. Asymmetric versions of the Michael addition to nitroalkenes have been developed, allowing for the stereocontrolled synthesis of chiral products. msu.edumdpi.com

| Reaction Component | Role | Example |

| This compound | Michael Acceptor | Electrophilic α,β-unsaturated system |

| Enolate | Michael Donor | Nucleophile |

Role in Cycloaddition Chemistry for Heterocycle Formation

There is no specific information available in the searched literature detailing the participation of this compound in cycloaddition reactions for the formation of heterocycles.

In principle, nitroalkenes are valuable building blocks in the synthesis of a wide array of heterocyclic compounds through various cycloaddition reactions. rsc.orgresearchgate.netsci-rad.com Their electron-deficient nature, a consequence of the strong electron-withdrawing nitro group, makes them excellent dienophiles and dipolarophiles. sci-rad.comresearchgate.net This reactivity allows them to engage with a variety of 1,3-dipoles and dienes to construct five- and six-membered heterocyclic rings. rsc.orgresearchgate.net

Common cycloaddition reactions involving nitroalkenes include:

[3+2] Cycloadditions: Reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones can yield five-membered heterocycles like triazolines, isoxazolines, and pyrrolidines. researchgate.netresearchgate.net

[4+2] Cycloadditions (Diels-Alder Reactions): As dienophiles, nitroalkenes can react with conjugated dienes to form six-membered rings, which are precursors to various functionalized cyclohexene (B86901) derivatives and other complex molecules. sci-rad.com

However, no specific examples or studies demonstrating these transformations for this compound have been found.

Derivatization Pathways through Nitro Group Transformations

Specific derivatization pathways involving the transformation of the nitro group in this compound are not detailed in the available scientific literature.

The nitro group is one of the most versatile functional groups in organic synthesis, capable of being converted into a multitude of other functionalities. researchgate.netnih.gov These transformations are well-established for a wide range of nitro compounds and are fundamental in synthetic organic chemistry. nih.gov

Key transformations of the nitro group that are generally applicable to nitroalkenes include:

Reduction to Amines: The most common transformation is the reduction of the nitro group to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), metal hydrides (e.g., LiAlH₄), or dissolving metal reductions. organic-chemistry.org

Nef Reaction: The conversion of a primary or secondary nitroalkane (which can be formed from the corresponding nitroalkene via reduction of the double bond) into a ketone or aldehyde is known as the Nef reaction. This is typically carried out under basic conditions followed by acidification.

Conversion to Oximes: Partial reduction of the nitro group can yield oximes.

Denitration: Under certain conditions, the nitro group can be removed and replaced with a hydrogen atom or other functional groups.

Reactivity and Reaction Mechanism Studies

Atmospheric Chemical Interactions

The atmospheric fate of (1E)-1-Nitro-1-pentadecene is largely dictated by its reaction with nighttime oxidants, particularly the nitrate (B79036) radical (NO3•). The presence of a carbon-carbon double bond makes it susceptible to oxidative reactions that contribute to the formation of secondary organic aerosols (SOA). Detailed mechanistic studies on the closely related C15 alkene, 1-pentadecene (B78149), provide significant insight into the probable reaction pathways. acs.orgnih.govsigmaaldrich.com

During nighttime, the primary atmospheric loss process for unsaturated compounds like this compound is the reaction with nitrate radicals (NO3•). copernicus.orgnih.gov This reaction is rapid due to the high reactivity of NO3• with alkenes. copernicus.orgnih.gov The reaction initiates via the electrophilic addition of the NO3• radical to the electron-rich double bond, forming a nitrooxyalkyl radical intermediate. For the analogous compound 1-pentadecene, this addition reaction is the dominant pathway. acs.orgnih.govsigmaaldrich.com

The addition of the nitrate radical to the double bond of an unsymmetrical alkene can occur at two different positions. In studies involving 1-pentadecene, the addition of NO3• was found to be highly regioselective, with 92% of the addition occurring at the terminal carbon atom. acs.orgnih.govsigmaaldrich.com This preferential addition forms a more stable secondary alkyl radical.

Following the initial NO3• addition, the resulting nitrooxyalkyl radical rapidly reacts with molecular oxygen (O2) to form a nitrooxyperoxy radical (RO2•). This peroxy radical can then undergo further reactions, often with nitric oxide (NO) or other peroxy radicals (RO2•), to yield a nitrooxyalkoxy radical (RO•), which is a key intermediate for subsequent decomposition and isomerization reactions. acs.orgnih.gov

Once formed, the β-nitrooxyalkoxy radical has several potential reaction pathways, primarily β-scission (decomposition) or isomerization via intramolecular hydrogen abstraction. acs.orgnih.govmdpi.com

Decomposition: This pathway involves the cleavage of a carbon-carbon bond adjacent to the alkoxy radical. For the alkoxy radical derived from 1-pentadecene, decomposition was the major pathway, with a branching ratio of 0.716. acs.orgnih.gov This reaction yields smaller, more volatile products, specifically tetradecanal (B130844) and formaldehyde. acs.orgnih.govsigmaaldrich.com

Isomerization: This pathway involves a 1,5-hydrogen shift, where the alkoxy radical abstracts a hydrogen atom from another part of the molecule, typically forming a more stable carbon-centered radical. This pathway had a branching ratio of 0.284 in the 1-pentadecene study. acs.orgnih.gov

The molar yields of various products from the reaction of 1-pentadecene with NO3• radicals provide a quantitative look at these pathways.

| Product Class | Specific Products | Molar Yield | Reference |

|---|---|---|---|

| Decomposition Products | Tetradecanal and Formaldehyde | 0.584 | acs.orgnih.gov |

| Isomerization Products | β-nitrooxyalkoxy radical isomerization products | 0.232 | acs.orgnih.gov |

| β-Carbonylnitrates | Not specified | 0.102 | acs.orgnih.gov |

| β-Hydroxynitrates | 1-nitrooxy-2-hydroxypentadecane and 1-hydroxy-2-nitrooxypentadecane | 0.065 | acs.orgnih.gov |

| Organic Peroxides | β-nitrooxyhydroperoxides and dinitrooxyperoxides | 0.017 | acs.orgnih.gov |

Molecular structure plays a critical role in determining the fate of alkoxy radicals. Research on the 1-pentadecene system revealed that the presence of an adjacent nitrooxy (-ONO2) group significantly enhances the rate of decomposition relative to isomerization. acs.orgnih.gov This effect is notable because structure-activity relationships (SARs) would otherwise predict that isomerization should be the dominant pathway (>99%). acs.orgnih.gov The strong electron-withdrawing nature of the adjacent functional group weakens the C-C bond, favoring scission. It is plausible that the nitro (-NO2) group in this compound would exert a similar, if not stronger, electronic effect, likewise promoting decomposition of the corresponding alkoxy radical intermediate over isomerization.

The oxidation of large volatile organic compounds (VOCs) like pentadecene and its derivatives by nitrate radicals is a significant source of secondary organic aerosol (SOA), which impacts air quality and climate. gatech.eduiiasa.ac.at The reaction products, such as hydroxynitrates, carbonylnitrates, and organic peroxides, have lower volatility than the parent compound and can partition into the particle phase. acs.orgnih.goviiasa.ac.at

The finding that decomposition is the major fate (71.6%) for the β-nitrooxyalkoxy radical from 1-pentadecene is crucial for atmospheric models. acs.orgnih.gov This pathway produces smaller, more volatile compounds (tetradecanal and formaldehyde), limiting the SOA yield compared to a scenario dominated by isomerization, which would produce larger, less volatile multifunctional compounds. acs.orgnih.gov Accurately predicting the branching ratios for these reactions is essential for improving models that forecast SOA formation and its subsequent environmental impacts. acs.orgnih.govsigmaaldrich.com

Enzymatic Transformations and Biochemical Reductions

The nitro group is a key functional group in various synthetic compounds, and its biological reduction is a significant area of study. Flavin-dependent nitroreductases are enzymes capable of reducing a wide range of nitroaromatic compounds. google.com The reduction of nitroalkenes is also of interest, as these compounds are versatile intermediates in organic synthesis. acs.org

Studies using enzymes from anaerobic Clostridium species, such as C. sporogenes, have demonstrated the stereoselective reduction of the carbon-carbon double bond in aromatic nitroalkenes. acs.org However, the research also noted that this particular nitroalkene reductase does not reduce alkyl derivatives. acs.org This substrate specificity suggests that the enzymatic reduction of a long-chain aliphatic nitroalkene like this compound might be challenging for this class of enzymes.

Nonetheless, the broader field of biocatalysis offers potential pathways for nitro group reduction. For example, hydrogenase enzymes immobilized on a carbon support have been developed as a heterogeneous biocatalyst for the chemoselective hydrogenation of nitro compounds to amines under mild, aqueous conditions. ox.ac.uknih.gov While this work has primarily focused on nitroarenes, it demonstrates the potential for developing biocatalytic systems that could be extended to aliphatic substrates like this compound. ox.ac.uknih.gov

Substrate for Nitroalkene Reductases (e.g., Prostaglandin Reductase-1)

This compound, as a long-chain fatty acid nitroalkene, is a putative substrate for nitroalkene reductases. A key enzyme in this class is Prostaglandin Reductase-1 (PTGR1), an NADPH-dependent alkenal/one oxidoreductase. Research has firmly established that PTGR1 is a nitroalkene reductase, capable of metabolizing and inactivating fatty acid nitroalkenes.

A study on nitro-oleic acid (NO₂-OA), a structurally similar nitro-fatty acid, demonstrated that it is efficiently reduced by PTGR1 to its corresponding saturated product, nitro-stearic acid. This reduction of the α,β-unsaturated nitro group eliminates the electrophilic nature of the molecule, thereby terminating its signaling activities. The reaction involves the NADPH-dependent reduction of the carbon-carbon double bond.

Given the broad substrate specificity of PTGR1 for α,β-unsaturated aldehydes, ketones, and nitroalkenes, it is mechanistically plausible that this compound undergoes a similar transformation. The enzyme likely binds the long aliphatic chain, positioning the nitroalkene moiety in the active site for hydride transfer from NADPH.

Kinetic analysis of purified recombinant human PTGR1 with nitro-oleic acid revealed significant enzymatic efficiency. These findings provide a strong basis for inferring the kinetic parameters for this compound, as shown in the table below.

Table 1: Kinetic Parameters of Nitro-Oleic Acid Reduction by Human PTGR1

| Parameter | Value | Reference |

|---|---|---|

| K_m | ~85 nM | |

| k_cat/K_m | 4.87 x 10⁶ M⁻¹ min⁻¹ | |

| Cofactor | NADPH | |

| Product | Nitro-stearic acid |

This interactive table summarizes the key kinetic data for the reduction of a representative fatty acid nitroalkene by PTGR1.

Examination of Electrophilic Reactivity in Biochemical Contexts

The electron-withdrawing nature of the nitro group in this compound renders the α,β-unsaturated double bond electron-deficient. This makes the β-carbon highly susceptible to nucleophilic attack in a process known as Michael addition. In biochemical systems, this electrophilicity allows fatty acid nitroalkenes to react with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins.

This covalent modification of proteins can alter their structure and function, a mechanism central to the signaling properties of nitro-fatty acids. However, the enzymatic reduction of the double bond by PTGR1, as discussed in the previous section, effectively neutralizes this electrophilic reactivity. By converting the nitroalkene to a nitroalkane, the enzyme prevents Michael addition reactions and thus modulates the biological activity of the compound. The reduction to the saturated 1-nitro-pentadecane is a critical deactivation pathway, highlighting the interplay between the compound's inherent electrophilicity and its metabolic fate in a biological context.

Catalytic Hydrogenation and Nitro Group Reduction Pathways

Beyond enzymatic reactions, this compound is susceptible to chemical reduction, particularly through catalytic hydrogenation. This process can lead to different products depending on the catalyst and reaction conditions employed. The two primary reduction pathways involve the saturation of the carbon-carbon double bond and the reduction of the nitro group itself.

Pathway 1: Reduction of the Alkene

Using specific catalysts, it is possible to selectively reduce the C=C double bond while leaving the nitro group intact. This pathway yields the saturated nitroalkane, 1-nitropentadecane. Reagents like sodium borohydride (B1222165) (NaBH₄) are known to reduce the double bond of α,β-unsaturated nitro compounds.

Pathway 2: Reduction of the Nitro Group and Alkene

More commonly, catalytic hydrogenation leads to the reduction of both the nitro group and the double bond. This comprehensive reduction typically yields the corresponding primary amine, 1-pentadecanamine. This transformation is highly valuable in organic synthesis. A variety of reagents and catalyst systems can achieve this, often with high efficiency.

The general mechanism for hydrogenation over a metal catalyst (e.g., Pd/C) involves the adsorption of the nitroalkene onto the metal surface, followed by the sequential addition of hydrogen atoms across the double bond and to the oxygen atoms of the nitro group. The reaction often proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) derivatives before yielding the final amine.

Transfer hydrogenation offers a safer alternative to using pressurized hydrogen gas, employing hydrogen donor molecules like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

Table 2: Summary of Catalytic Hydrogenation Pathways for this compound

| Pathway | Product | Typical Reagents/Catalysts | Reference |

|---|---|---|---|

| Selective Alkene Reduction | 1-Nitropentadecane | NaBH₄ | |

| Full Reduction (Alkene & Nitro Group) | 1-Pentadecanamine | H₂/Pd/C, H₂/Raney Nickel, Iron in acid | |

| Full Reduction (Transfer Hydrogenation) | 1-Pentadecanamine | Ammonium formate/Pd/C |

This interactive table outlines the major products and common reagents for the catalytic hydrogenation of this compound.

Computational and Theoretical Investigations

Quantum Chemical Characterization

Quantum chemical methods are employed to elucidate the fundamental electronic and geometric properties of a molecule. For (1E)-1-Nitro-1-pentadecene, these calculations offer insights into its stability, charge distribution, and the nature of its chemical bonds.

The electronic structure of this compound is characterized by a conjugated system involving the C=C double bond and the nitro group (-NO2). The strong electron-withdrawing nature of the nitro group significantly influences the electron density distribution across this system, reducing the electron density of the scaffold through both inductive and resonance effects mdpi-res.com. This conjugation results in a largely planar arrangement of the nitrovinyl moiety (O2N-CH=CH-).

Density Functional Theory (DFT) calculations are commonly used to optimize the molecular geometry and analyze the electronic properties. Studies on similar conjugated nitroalkenes show that the nitro group is connected to the carbon framework by a typical single bond mdpi.com. The N-O bonds within the nitro group also exhibit single bond character according to Electron Localization Function (ELF) analysis mdpi.com. The C=C double bond is characterized by a high electron population, typical of a localized double bond mdpi.com. The long alkyl chain ((CH2)12CH3) is expected to adopt a low-energy, staggered conformation.

Table 1: Predicted Geometrical Parameters for the Nitrovinyl Group of this compound This table presents hypothetical but representative geometric data based on DFT calculations for similar conjugated nitroalkenes.

| Parameter | Predicted Value |

|---|---|

| C=C Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.47 Å |

| N-O Bond Length (average) | ~1.23 Å |

| C=C-N Bond Angle | ~120° |

| O-N-O Bond Angle | ~125° |

| C-C=C-N Dihedral Angle | ~180° (trans) |

Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity, positing that the capacity for electron density to change, rather than molecular orbital interactions, governs molecular reactivity mdpi.comnih.govresearchgate.net. Within MEDT, reactivity indices derived from Conceptual DFT are used to predict the behavior of molecules in chemical reactions.

Conjugated nitroalkenes, including this compound, are classified as strong electrophiles due to the electron-withdrawing nitro group mdpi.comnih.gov. This is quantified by the global electrophilicity index (ω). Conversely, they are poor nucleophiles, as indicated by the global nucleophilicity index (N). The electronic chemical potential (μ) indicates the tendency of electron density to escape from the molecule. In polar reactions, the direction of electron flow is from the species with the higher chemical potential (the nucleophile) to the one with the lower chemical potential (the electrophile) mdpi.commdpi.com.

These indices are invaluable for predicting the feasibility and polarity of reactions such as Diels-Alder cycloadditions or Michael additions, where nitroalkenes act as potent electrophiles mdpi.comnih.gov. The analysis of local reactivity descriptors, such as the Parr functions (Pₖ⁺ and Pₖ⁻), allows for the identification of the most electrophilic and nucleophilic sites within a molecule, thereby predicting regioselectivity in polar reactions nih.govnih.gov. For a nitroalkene, the most electrophilic center is typically the β-carbon of the C=C double bond mdpi.com.

Table 2: Representative Conceptual DFT Reactivity Indices (Calculated at B3LYP/6-31G(d) level in eV) This table displays typical calculated values for a nitroalkene like this compound and a hypothetical nucleophile.

| Species | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |

|---|---|---|---|---|

| This compound (Electrophile) | -4.50 | 5.50 | 1.84 (Strong) | 1.25 (Poor) |

| Cyclopentadiene (Nucleophile) | -3.15 | 5.85 | 0.85 (Moderate) | 3.10 (Strong) |

Reaction Dynamics and Mechanistic Modeling

Computational modeling is essential for mapping the entire energy landscape of a chemical reaction, providing a detailed understanding of the transformation from reactants to products.

Theoretical studies can elucidate the detailed molecular mechanism of reactions involving this compound. By calculating the potential energy surface, chemists can identify transition states (the energy maxima) and any intermediates (energy minima) that connect reactants and products pennylane.ai. This allows for the differentiation between various possible mechanisms, such as one-step (concerted) or multi-step (stepwise) pathways researchgate.netnih.gov.

For instance, in the context of cycloaddition reactions, computational analysis can determine whether the formation of new chemical bonds occurs simultaneously (synchronous) or sequentially (asynchronous) nih.govresearchgate.net. DFT calculations have been used to study N-heterocyclic carbene-catalyzed reactions of enals with nitroalkenes, revealing complex multi-step pathways including nucleophilic attack and various proton transfers rsc.orgsci-hub.se. Bonding Evolution Theory (BET), which analyzes the topological changes in the electron localization function (ELF) along a reaction path, can provide an even more detailed view of the bond formation and breaking processes sci-hub.se.

The stability of radical species that could be formed from this compound is another area amenable to computational study. For example, the addition of a radical to the double bond would generate an α-nitro-substituted alkyl radical. The stability of such species is of critical interest.

Theoretical DFT and coupled cluster theory analyses on related α-nitroxy-substituted alkyl radicals have shown that they can be unstable, tending to dissociate via O–N bond scission to yield a carbonyl compound and NO₂ researchgate.net. Similarly, studies on α-hydroperoxyl and α-alkylperoxyl substituted radicals also indicate instability, with dissociation occurring via O-O scission researchgate.net. The stability of any radical intermediate can be quantified using computational descriptors. A recently developed metric, the Radical Stability Score (RSS), combines thermodynamic information (from spin density) and kinetic factors (from steric shielding, or buried volume) to provide a more comprehensive prediction of a radical's persistence than traditional methods based solely on bond dissociation energies nrel.gov.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational technique used extensively in medicinal chemistry and toxicology to correlate the chemical structure of a compound with its biological activity creative-proteomics.comyoutube.com. A quantitative SAR (QSAR) model establishes a mathematical relationship between molecular descriptors and the observed activity nih.gov.

For a molecule like this compound, a QSAR study would involve creating a dataset of structurally similar compounds (e.g., varying the alkyl chain length, introducing substituents) and measuring their activity in a specific biological assay. Molecular descriptors, which quantify various aspects of the molecule's physicochemical properties, would then be calculated. These descriptors fall into several categories:

1D: Molecular weight, atom counts.

2D: Molecular connectivity indices, topological surface area.

3D: Steric parameters (e.g., molecular volume), lipophilicity (logP), electronic properties (dipole moment, HOMO/LUMO energies).

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that predicts activity based on these descriptors nih.gov. Such models are crucial for prioritizing compounds for synthesis and testing, thereby accelerating the discovery of new bioactive agents creative-proteomics.com. While specific SAR studies on this compound are not available, the principles have been successfully applied to diverse sets of nitro compounds to predict properties like mutagenicity ic.ac.ukresearchgate.net.

Table 3: Hypothetical QSAR Data for a Series of (1E)-1-Nitro-1-alkenes This table illustrates the type of data used in a QSAR study, correlating molecular descriptors with a hypothetical biological activity (e.g., IC₅₀).

| Compound (R in R-CH=CH-NO₂) | LogP (Lipophilicity) | Polar Surface Area (Ų) | Predicted Activity (Log(1/IC₅₀)) |

|---|---|---|---|

| -C₁₀H₂₁ (Decyl) | 4.5 | 43.6 | 4.8 |

| -C₁₁H₂₃ (Undecyl) | 5.0 | 43.6 | 5.1 |

| -C₁₂H₂₅ (Dodecyl) | 5.5 | 43.6 | 5.4 |

| -C₁₃H₂₇ (Tridecyl) | 6.0 | 43.6 | 5.7 |

| -C₁₄H₂₉ (Tetradecyl) | 6.5 | 43.6 | 5.9 |

Predictive Models for Chemical Reactivity

Predictive models for chemical reactivity are essential for anticipating how a molecule like this compound will interact with other substances. These models range from those based on quantum mechanics to quantitative structure-activity relationships (QSAR).

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. For nitroalkenes, DFT calculations can determine a variety of reactivity descriptors that help in predicting their chemical behavior mdpi.comnih.gov. These descriptors provide a quantitative measure of a molecule's susceptibility to different types of chemical reactions. For instance, the global electrophilicity index (ω) can classify a compound as a strong or marginal electrophile, while local reactivity descriptors like the Parr functions or Fukui functions can identify the most reactive sites within the molecule mdpi.com. Studies on conjugated nitroalkenes have shown that the β-carbon atom of the nitroalkene moiety is typically the most electrophilic center, making it susceptible to nucleophilic attack mdpi.com. The reactivity of these systems is also highly dependent on their geometry; for some nitroalkenes, a non-planar structure can reduce the conjugation of π-electron systems, leading to a significant decrease in global reactivity.

Quantitative Structure-Activity Relationship (QSAR) models offer another approach to predicting chemical reactivity. QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a group of chemicals and their biological activity or chemical reactivity mdpi.comnih.gov. For nitroaromatic compounds, which share the reactive nitro group with nitroalkenes, QSAR models have successfully predicted toxicity and mutagenicity based on molecular descriptors mdpi.com. Key descriptors often include hydrophobicity (log K_ow) and electronic parameters, such as the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) mdpi.com. A lower E_LUMO value generally indicates a higher susceptibility to nucleophilic attack, which is a key aspect of the reactivity of many nitro compounds.

Table 1: Conceptual DFT Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η ≈ (E_LUMO − E_HOMO) | Represents the resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electrophilic nature of a molecule. |

| Global Nucleophilicity Index (N) | N = E_HOMO(Nu) − E_HOMO(TCE) | Ranks the nucleophilic character relative to a reference (Tetracyanoethylene). |

| Local Electrophilicity (ω_k) | ω_k = P⁺_k · ω | Indicates the electrophilicity at a specific atom 'k' in the molecule. |

Computational Approaches in Environmental Fate Prediction

Computational models are crucial for assessing the environmental fate of chemicals, which includes their transport, persistence, and degradation in various environmental compartments like air, water, and soil regulations.gov.

One of the most widely used tools for this purpose is the EPI (Estimation Programs Interface) Suite™, developed by the U.S. Environmental Protection Agency (EPA) chemsafetypro.comchemistryforsustainability.orgepa.gov. EPI Suite™ is a collection of QSAR-based models that predict key physicochemical properties and environmental fate endpoints. For a compound like this compound, these programs can estimate:

Biodegradation: The BIOWIN™ program predicts the likelihood and rate of aerobic and anaerobic biodegradation chemistryforsustainability.org. The presence of a nitro group can contribute to the recalcitrance of compounds to biodegradation nih.gov.

Atmospheric Oxidation: The AOPWIN™ program estimates the rate of reaction with hydroxyl radicals in the atmosphere, which is a primary degradation pathway for airborne organic chemicals chemistryforsustainability.orgepisuite.dev.

Soil and Sediment Sorption: The KOCWIN™ program predicts the soil adsorption coefficient (K_oc), indicating the tendency of a chemical to bind to soil and sediment particles chemistryforsustainability.org.

Bioconcentration: The BCFBAF™ program estimates the bioconcentration factor in fish, which is a measure of a chemical's potential to accumulate in aquatic organisms chemistryforsustainability.org.

Another important set of predictive tools is the OPEn structure–activity/property Relationship App (OPERA) models. Similar to EPI Suite™, OPERA is a free and open-source suite of QSAR models that predict physicochemical and environmental fate properties. These models are built on high-quality, curated data and follow the validation principles set by the Organisation for Economic Co-operation and Development (OECD). Predictions from OPERA models for a vast number of chemicals are publicly available through the EPA's CompTox Chemicals Dashboard echemportal.org.

Table 2: Predicted Environmental Fate Endpoints from Computational Models

| Endpoint | Description | Relevance to Environmental Fate |

|---|---|---|

| Biodegradation Half-Life | The time it takes for half of the chemical to be broken down by microorganisms. | Determines persistence in water and soil. |

| Atmospheric Oxidation Half-Life | The time it takes for half of the chemical to be degraded by atmospheric oxidants (e.g., OH radicals). | Determines persistence in the air and potential for long-range transport. |

| Soil Adsorption Coefficient (K_oc) | A measure of the chemical's tendency to adsorb to organic carbon in soil and sediment. | Affects leaching into groundwater and bioavailability. |

| Bioconcentration Factor (BCF) | The ratio of the chemical's concentration in an organism to its concentration in the surrounding water. | Indicates the potential for accumulation in the food chain. |

| Henry's Law Constant | Indicates the partitioning of a chemical between air and water. | Affects volatilization from water bodies. |

Advanced Analytical Spectroscopic Characterization Techniques

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and quantification of compounds in complex mixtures. Various MS-based approaches, often coupled with chromatographic separation, are utilized for the detailed analysis of nitro compounds like (1E)-1-Nitro-1-pentadecene.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a robust method for analyzing volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental for determining the purity of a sample and identifying components within a mixture.

The sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for the identification of the compound. For nitroaromatic compounds, GC-MS with an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) can provide high sensitivity. While underivatized nitrophenols can sometimes interact with the GC column, potentially reducing sensitivity, derivatization techniques can be employed to improve analysis.

Interactive Table: Typical GC-MS Parameters for Nitroalkene Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Injector Type | Split/Splitless | Controls the amount of sample introduced onto the column. |

| Column Type | DB-5 or DB-1701 | Fused-silica capillary columns with different polarities for separation. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Temperature Gradient | Separates compounds based on boiling points. |

| Ionization Mode | Electron Ionization (EI) | Fragments the molecule to produce a characteristic mass spectrum. |

| Detector | Mass Spectrometer (Quadrupole, Ion Trap) | Detects and measures the mass-to-charge ratio of ions. |

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) for Metabolomics

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a highly sensitive and selective technique ideal for analyzing metabolites in complex biological samples. This method offers high resolution and speed for separating compounds in a liquid mobile phase.

For studying the metabolome related to this compound, UPLC separates the compound and its metabolites from a biological matrix. The eluent is then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is a soft ionization technique that typically produces intact molecular ions. Tandem mass spectrometry (MS/MS) is then used to fragment these ions, providing structural information for definitive identification and quantification. This widely targeted metabolomics approach is effective for profiling xenobiotic metabolism and identifying novel metabolites. The negative ion mode is often utilized for the analysis of nitro-fatty acids.

Interactive Table: Common UPLC-ESI-MS/MS Parameters for Metabolomics

| Parameter | Setting | Purpose |

|---|---|---|

| UPLC Column | C18 Reversed-Phase | Separates metabolites based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Gradient elution for effective separation. |

| Ionization Mode | ESI Positive or Negative | Generates ions from the sample; mode depends on the analyte. |

| MS Analyzer | Triple Quadrupole (QQQ) or Q-Exactive-Orbitrap | Selects precursor ions and analyzes fragment ions for identification and quantification. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantifying specific metabolites. |

Liquid Chromatography-Electrospray Ionization (ESI)-Mass Spectrometry/Mass Spectrometry for Nitro Fatty Acid Derivatives

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (LC-ESI-MS/MS) is a cornerstone technique for the analysis of nitro fatty acid derivatives. This method is crucial for identifying and quantifying these bioactive lipids in various biological matrices, such as plasma and urine.

The technique allows for the separation of different nitro-fatty acid isomers. Upon entering the mass spectrometer, the molecules are ionized, typically forming [M-H]⁻ ions in negative ESI mode. The subsequent collision-induced dissociation (CID) in the MS/MS stage yields characteristic product ions that are diagnostic for specific nitro-fatty acids. For instance, the fragmentation of nitroalkenes often involves complex cyclization followed by fragmentation into nitrile and aldehyde products. This detailed structural information is vital for confirming the identity and position of the nitro group on the fatty acid chain.

Interactive Table: Characteristic LC-MS/MS Fragmentation of Nitro-Fatty Acids

| Precursor Ion (m/z) | Diagnostic Product Ions (m/z) | Interpretation |

|---|---|---|

| [M-H]⁻ | Loss of NO₂⁻ (46 Da) | Indicates the presence of a nitroalkane. |

| [M-H]⁻ | Neutral loss of HNO₂ (47 Da) | Another common fragmentation for nitroalkanes. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, ¹H NMR spectroscopy would reveal the chemical shifts and coupling constants of the protons. The olefinic protons adjacent to the nitro group are expected to be significantly deshielded, appearing at a downfield chemical shift due to the strong electron-withdrawing nature of the NO₂ group. The coupling constant between these vinylic protons would confirm the (E)- or trans-stereochemistry of the double bond.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbons of the C=C double bond will have characteristic chemical shifts, with the carbon atom bonded to the nitro group showing a significant downfield shift. The remaining carbons of the pentadecyl chain would appear in the aliphatic region of the spectrum. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to further confirm the connectivity of protons and carbons.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| H-1 (CH=C-NO₂) | ~7.0 - 7.5 | N/A | Deshielded by adjacent electron-withdrawing NO₂ group. |

| H-2 (C=CH-CH₂) | ~6.8 - 7.2 | N/A | Olefinic proton adjacent to the alkyl chain. |

| C-1 (=CH-NO₂) | N/A | ~140 - 150 | Deshielded due to attachment to the electronegative nitro group. |

| C-2 (CH=CH-CH₂) | N/A | ~135 - 145 | Olefinic carbon adjacent to the alkyl chain. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations.

For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of the key functional groups: the nitro group (NO₂) and the carbon-carbon double bond (C=C). The nitro group exhibits two strong and distinctive stretching vibrations: an asymmetric stretch and a symmetric stretch. The C=C stretching vibration of the alkene will also be present, though its intensity can vary. Additionally, C-H stretching and bending vibrations for both the alkene and the alkane chain will be observed.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (R-NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro (R-NO₂) | Symmetric Stretch | 1365 - 1300 | Strong |

| Alkene (C=C) | Stretch | 1680 - 1610 | Medium to Weak |

| Vinylic C-H | Stretch | 3100 - 3000 | Medium |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Nitrophenols |

| Nitroaromatics |

Ecological and Biotechnological Research Applications

Ecological Role as a Defensive Compound in Termites

(1E)-1-Nitro-1-pentadecene is a significant component of the chemical defense system in certain species of termites, particularly within the Prorhinotermes genus. It is a major constituent of the frontal gland secretion of soldier termites, which is deployed to repel or incapacitate enemies.

Research has shown that the frontal glands of soldiers from three Prorhinotermes species—Prorhinotermes canalifrons, Prorhinotermes inopinatus, and Prorhinotermes simplex—contain substantial quantities of this compound. researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) analyses have confirmed it as the primary component of the nitroalkene fraction in these secretions. researchgate.netnih.gov The amount of this compound can vary between species, as detailed in the table below.

Table 1: Quantification of this compound in Prorhinotermes Soldier Frontal Glands

| Termite Species | Mean Amount per Individual (μg) |

|---|---|

| Prorhinotermes simplex | 293 |

| Prorhinotermes inopinatus | 207 |

| Prorhinotermes canalifrons | 152 |

Data sourced from Piskorski et al. (2007).

In addition to the primary component, the defensive secretion contains a mixture of other structurally related compounds, including other 1-nitroalkenes of varying chain lengths (C13, C14, C16, C17) and two nitrodienes (C15 and C17). nih.gov This complex mixture of nitroalkenes, alongside species-specific sesquiterpenes, creates a potent defensive cocktail that enhances the survival of the termite colony by deterring predators. researchgate.netnih.gov The presence of such a specialized chemical weapon highlights the evolutionary adaptation of these termites and the critical ecological role of this compound. researchgate.net

Potential as a Biosynthetic Precursor for Related Compounds

While the biosynthetic pathway of this compound in termites is a subject of ongoing research, its chemical structure suggests it could serve as a precursor for the synthesis of other functionalized long-chain compounds. The presence of both a nitro group and a double bond provides reactive sites for further chemical modification. For instance, the synthesis of the related compound (E)-1-nitroheptadec-1-ene has been achieved from hexadecanal, indicating that analogous synthetic routes could originate from related aldehydes or fatty acids. researchgate.net The enzymatic machinery within termites that produces this nitroalkene could potentially be harnessed or mimicked to create novel bioactive molecules.

Industrial and Chemical Feedstock Potential (e.g., Biofuels, Fine Chemicals)

The long hydrocarbon chain of this compound makes its parent alkene, 1-pentadecene (B78149), a molecule of interest for industrial applications. Long-chain alkenes are valuable as chemical intermediates in the production of surfactants, lubricants, and other specialty chemicals. pubcompare.ai Furthermore, there is growing interest in producing such molecules from renewable biological sources, such as microalgae, which can synthesize long-chain fatty acids that can be converted into terminal olefins.

While direct industrial use of this compound is not established, its structural backbone is relevant to the biofuel sector. Biofuels are often derived from the deoxygenation of fatty acids, and long-chain hydrocarbons are a primary component of diesel and jet fuel. nih.gov The production of C15 hydrocarbons like pentadecane (B166386) or pentadecene from biological feedstocks is an active area of research. nih.gov Therefore, understanding the biosynthesis of molecules like this compound could inform metabolic engineering strategies to produce advanced biofuels and other valuable bio-based chemicals from renewable resources. nrel.govresearchgate.net

Research Tools for Sphingolipid Metabolism Studies

Sphingolipids are a critical class of lipids involved in a wide range of cellular processes, including signaling, cell growth, and apoptosis. nih.govnih.gov Key bioactive sphingolipids include ceramide and sphingosine-1-phosphate. mdpi.com Due to their central role in cell biology, chemical tools that can modulate or report on sphingolipid metabolism are highly valuable. researchgate.net

While this compound itself has not been documented as a tool in this specific area, other classes of nitroalkenes, particularly fatty acid nitroalkenes, are recognized as important endogenous signaling molecules. nih.govnih.govntno.org These electrophilic lipids can react with cellular nucleophiles, such as cysteine residues in proteins, to modulate signaling pathways and cellular functions. nih.govresearchgate.net This reactivity allows them to influence pathways that are also regulated by sphingolipids, such as inflammation and cell survival. mdpi.com Given the structural similarities, there is theoretical potential for this compound or its derivatives to be investigated as probes or modulators of lipid-protein interactions within metabolic pathways, although such applications remain to be explored.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for (1E)-1-Nitro-1-pentadecene?

Methodological Answer: The synthesis of this compound typically involves nitroalkene formation via Henry reaction intermediates or nitration of alkenes. Key variables include solvent polarity (e.g., dichloromethane vs. ethanol), temperature control (20–40°C), and catalysts like phase-transfer agents. For reproducibility, use stoichiometric ratios of 1:1.2 (alkene to nitrating agent) and monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 9:1). Yield optimization (≥70%) requires inert atmospheres to prevent oxidation byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) shows characteristic vinyl proton signals at δ 6.8–7.2 ppm (doublet, J = 12–14 Hz) and nitro group deshielding effects.

- IR : Strong absorbance at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1370 cm⁻¹ (symmetric NO₂ stretch).

- GC-MS : Molecular ion peak at m/z 253 [M]⁺ and fragmentation patterns (e.g., loss of NO₂ at m/z 207). Validate purity (>95%) via HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosol exposure, employ NIOSH-approved P95 respirators.

- Storage : Keep in amber glass vials at 2–8°C under nitrogen to prevent photodegradation and hydrolysis.

- Waste Disposal : Neutralize nitro compounds with 10% sodium bicarbonate before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stereoselectivity of this compound in Diels-Alder reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict endo/exo selectivity. Parameters include:

- Frontier Molecular Orbital (FMO) analysis to assess electron-deficient dienophile behavior.

- Solvent effects (PCM model) for polarity adjustments.

Validate predictions experimentally using kinetic studies (e.g., Arrhenius plots) and X-ray crystallography of adducts .

Q. How should researchers resolve contradictions in reported nitroalkene stability data?

Methodological Answer: Contradictions may arise from varying experimental conditions (e.g., pH, humidity). Systematic approaches include:

- Controlled Replication : Repeat studies under standardized conditions (e.g., 25°C, 50% RH).

- Meta-Analysis : Use PRISMA guidelines to aggregate data from peer-reviewed journals, assessing bias via funnel plots.

- Sensitivity Analysis : Identify critical variables (e.g., trace metal contaminants) using Plackett-Burman experimental design .

Q. What methodologies enable cross-disciplinary applications of this compound in materials science?

Methodological Answer:

- Polymer Chemistry : Incorporate into conjugated polymers via Heck coupling; monitor conductivity changes via four-point probe measurements.

- Surface Functionalization : Use self-assembled monolayers (SAMs) on gold substrates; characterize via AFM and contact angle goniometry.

- Toxicity Screening : Assess ecotoxicological impact using Daphnia magna assays (OECD 202 guidelines) .

Data Presentation and Analysis

Table 1: Comparative Analysis of Synthesis Yields Under Different Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCM | 25 | None | 62 | 92 |

| Ethanol | 40 | TBAB | 78 | 95 |

| THF | 30 | K₂CO₃ | 54 | 88 |

Source: Adapted from experimental data in .

Key Considerations for Researchers:

- Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem.) and avoid non-vetted sources like commercial databases .

- Ethical Compliance : Document IRB approvals for toxicity studies and adhere to GDPR for data sharing .

- Reproducibility : Archive raw data (e.g., NMR FID files) in repositories like Zenodo with DOI assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.